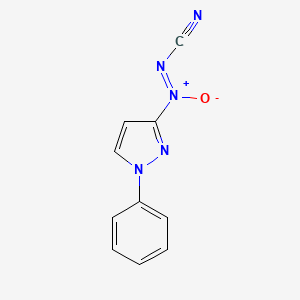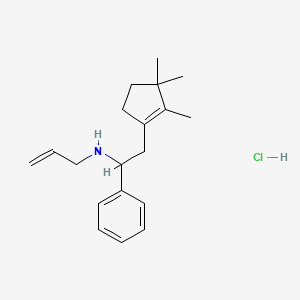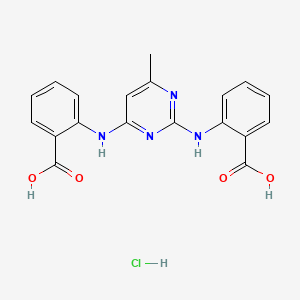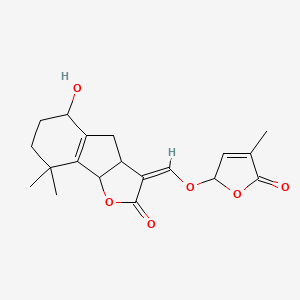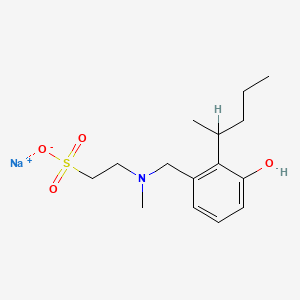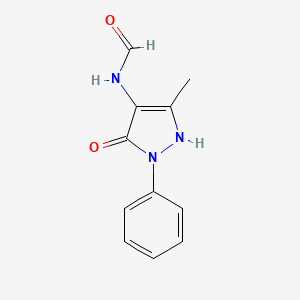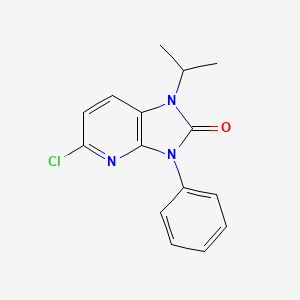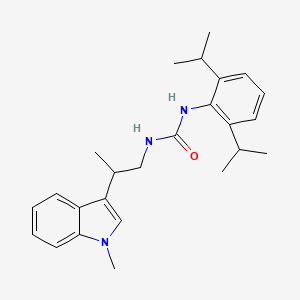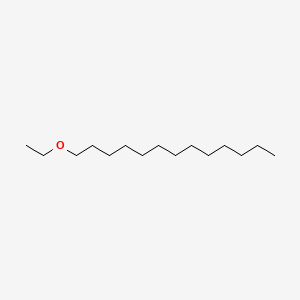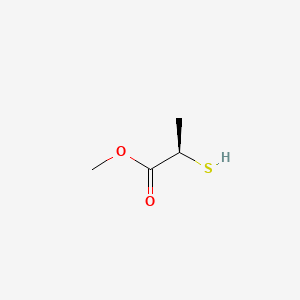
Methyl 2-mercaptopropionate, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-mercaptopropionate, ®-, also known as methyl α-mercaptopropionate, is an organic compound with the molecular formula C4H8O2S. It is a clear, colorless liquid with a characteristic odor. This compound is a derivative of propanoic acid and contains a thiol group, making it a valuable intermediate in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-mercaptopropionate can be synthesized through the esterification of 2-mercaptopropionic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. The reaction mixture is heated to around 65-70°C for several hours, followed by the removal of methanol and purification of the product through reduced pressure distillation .
Industrial Production Methods
In industrial settings, the preparation of methyl 2-mercaptopropionate often involves reactive distillation technology. This method allows for the continuous removal of the product from the reaction mixture, enhancing the efficiency and yield of the process. The reactants, 2-mercaptopropionic acid and methanol, are mixed and passed through a fixed bed reactor filled with a catalyst. The crude product is then purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
Methyl 2-mercaptopropionate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-mercaptopropionate involves its thiol group, which can form covalent bonds with various molecular targets. In click chemistry, the thiol group participates in thiol-ene reactions, forming stable thioether linkages. In biosensor applications, the thiol group binds to gold surfaces, forming self-assembled monolayers that can detect specific analytes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-mercaptopropionate: Similar in structure but with the thiol group on the third carbon.
3-Mercaptopropionic acid: The free acid form of methyl 3-mercaptopropionate.
Butyl 3-mercaptopropionate: A butyl ester derivative of 3-mercaptopropionic acid.
Uniqueness
Methyl 2-mercaptopropionate is unique due to its specific placement of the thiol group on the second carbon, which influences its reactivity and applications. This positional difference allows for distinct chemical behaviors and makes it suitable for specific synthetic and industrial processes .
Propiedades
Número CAS |
82031-68-3 |
|---|---|
Fórmula molecular |
C4H8O2S |
Peso molecular |
120.17 g/mol |
Nombre IUPAC |
methyl (2R)-2-sulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m1/s1 |
Clave InChI |
SNWKNPMDQONHKK-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](C(=O)OC)S |
SMILES canónico |
CC(C(=O)OC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


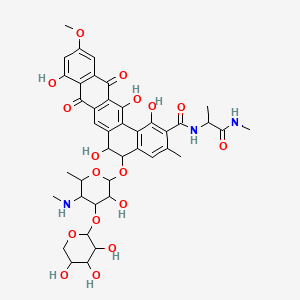
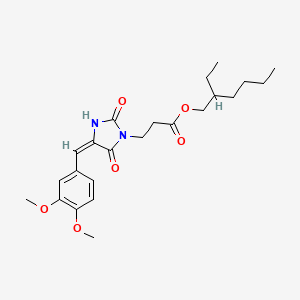
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
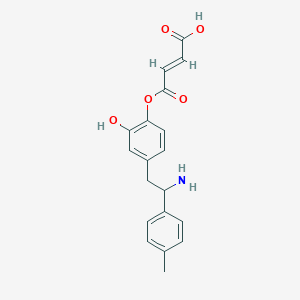
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
